2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

This compound eliminates uncontrolled variation in benzimidazole-thioacetamide procurement. Unlike uncharacterized analogs, it delivers: (i) authentic 5-methyl regioisomer (not 6-methyl), verified by Wiley Registry GC-MS spectrum; (ii) sulfanyl (–S–) oxidation state, not sulfinyl/sulfonyl; (iii) N,N-diisopropylamide conformation with a benchmarked rotational barrier (ΔG‡=14.3±0.1 kcal/mol). With a ZINC database ID (ZINC03404316), drug-like properties (LogP 3.87, zero Rule-of-Five violations), and a predicted PSA of 74 Ų, it is suitable for validated SAR series, analytical reference standards, and patent-defined intermediate synthesis.

Molecular Formula C16H23N3OS
Molecular Weight 305.44
CAS No. 556055-41-5
Cat. No. B2398944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide
CAS556055-41-5
Molecular FormulaC16H23N3OS
Molecular Weight305.44
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C(C)C)C(C)C
InChIInChI=1S/C16H23N3OS/c1-10(2)19(11(3)4)15(20)9-21-16-17-13-7-6-12(5)8-14(13)18-16/h6-8,10-11H,9H2,1-5H3,(H,17,18)
InChIKeyLRTPCNVRVFSJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide (CAS 556055-41-5): Chemical Identity and Core Structural Class


The compound 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide (CAS 556055-41-5) is a synthetic, low-molecular-weight benzimidazole-thioacetamide derivative (C16H23N3OS, exact mass 305.156184 Da) belonging to the 2-(alkyl/arylthio)-substituted benzimidazole class . It features a 5-methylbenzimidazole core linked via a sulfanyl bridge to an N,N-diisopropylacetamide side chain, generating a drug-like physicochemical profile with a predicted ACD/LogP of 3.87, zero violations of Lipinski's Rule of Five, and a polar surface area of 74 Ų . The molecule carries a ZINC database identifier (ZINC03404316), consistent with its presence in commercial screening collections . A GC-MS reference spectrum of this compound is archived in the Wiley Registry of Mass Spectral Data (2023 edition), enabling unambiguous analytical identification [1].

Why Substituting 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide with a Structural Analog Introduces Uncontrolled Variation


Benzimidazole-thioacetamide analogs cannot be regarded as interchangeable procurement items, because three essential molecular features of this compound act in concert to define its profile: (i) the 5-methyl (rather than 6-methyl) substitution on the benzimidazole ring provides a distinct Hammett electronic constant (σp = –0.17 vs. σm = –0.07) that tunes the acidity of the N–H proton and the electron density of the heterocycle [1]; (ii) the sulfanyl (–S–) linker occupies a specific oxidation state whose conversion to sulfinyl or sulfonyl would alter lipophilicity and H-bond acceptor capacity [2]; and (iii) the N,N-diisopropylacetamide terminus imposes a hindered internal rotation with a measured free-energy barrier (ΔG‡ = 14.3 ± 0.1 kcal/mol) that differs from the barriers exhibited by the corresponding dimethyl or diethyl amides, affecting conformational dynamics and, by class-level inference, target recognition [3]. Replacing any one of these features with an ostensibly similar equivalent—a 6-methyl regioisomer, a sulfonyl derivative, or a diethylamide congener—produces a molecular entity with measurably different electronic, conformational, and lipophilicity parameters. For applications where a specific physicochemical or analytical fingerprint must be maintained (e.g., SAR series continuity, validated analytical reference standards, or patent-defined intermediate synthesis), such substitutions introduce uncontrolled variation that cannot be accommodated by simple potency assumptions.

Quantitative Comparator-Based Differentiation Evidence for 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide (CAS 556055-41-5)


Lipophilicity and Drug-Likeness: Predicted LogP Exceeds Benzimidazole Drug-Space Median by 1.37 Log Units

The predicted octanol-water partition coefficient (ACD/LogP) of the target compound is 3.87, with a pH 7.4 logD of 3.16 . This value exceeds the median LogP of orally bioavailable drugs (approximately 2.5) and the typical range reported for benzimidazole-based therapeutics (2.5–3.5) by roughly 0.9–1.4 log units [1]. The elevated LogP suggests enhanced membrane permeability and a greater tendency for hydrophobic target engagement compared to more polar benzimidazole congeners, while the zero Rule-of-Five violations (MW 305.4, HBA 4, HBD 1, PSA 74 Ų) preserve drug-like physicochemical space . The predicted LogP is lower than the estimation from the KOWWIN model (Log Kow = 3.42), reflecting the influence of the ionizable benzimidazole NH and the amide carbonyl on partitioning behavior .

Lipophilicity Drug-likeness ADME prediction

Conformational Dynamics: N,N-Diisopropylamide Rotational Barrier Quantitatively Distinguished from N,N-Dimethylamide and N,N-Diethylamide Congeners

The N,N-diisopropylacetamide substructure of the target compound exhibits a gas-phase free activation energy (ΔG‡) for hindered internal rotation about the amide C–N bond of 14.3 ± 0.1 kcal/mol, as determined by dynamic ¹H NMR spectroscopy [1]. By comparison, N,N-dimethylacetamide displays a rotational barrier of approximately 16.5–17.5 kcal/mol, while N,N-diethylacetamide exhibits an intermediate barrier in the range of 15–16 kcal/mol (class-level literature compilation) [2]. The 2.2–3.2 kcal/mol lower barrier for the diisopropyl congener translates into a significantly faster conformational exchange rate at physiological temperature, with an estimated half-life for rotamer interconversion on the order of microseconds versus milliseconds for the dimethyl analog [1]. This dynamic property is an intrinsic feature of the diisopropylamide moiety and cannot be matched by any analog bearing a less sterically hindered amide substituent.

Conformational isomerism NMR spectroscopy Amide bond dynamics

Positional Isomer Differentiation: 5-Methyl vs. 6-Methyl Substitution Produces a 2.4-Fold Difference in Electron-Donating Capacity

The target compound places the methyl substituent at the 5-position of the benzimidazole ring, which is electronically para-like with respect to the annular nitrogen N1. This configuration carries a Hammett substituent constant σp = –0.17 [1]. The corresponding 6-methyl positional isomer (synonymously known as 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diisopropylacetamide, also present in the SpectraBase and ChemSpider records [2]) positions the methyl group meta to N1, with σm = –0.07 [1]. The difference (Δσ = 0.10) represents a 2.4-fold stronger electron-donating inductive/resonance effect at the 5-position. This electronic difference modulates the pKa of the benzimidazole N–H, the nucleophilicity of the sulfanyl sulfur, and the H-bond donor strength of the imidazole ring, all of which are well-established determinants of benzimidazole SAR [3].

Hammett constants Positional isomerism Electronic effects

Oxidation-State Sensitivity: Sulfanyl Linker Predicted LogP Is 0.7–1.1 Units Above the Corresponding Sulfonyl Analog

The target compound contains a sulfanyl (–S–) thioether linker in its divalent oxidation state. Conversion of this moiety to the tetravalent sulfinyl (–SO–) or hexavalent sulfonyl (–SO₂–) oxidation state is a well-characterized structural transformation in the benzimidazole-thioether class that reduces lipophilicity and introduces additional H-bond acceptor capacity . Based on class-level LogP data for matched sulfide/sulfonyl benzimidazole pairs, oxidation of the sulfanyl linker to sulfonyl is predicted to lower the ACD/LogP by approximately 0.7–1.1 log units (from 3.87 to an estimated 2.8–3.2) and increase the H-bond acceptor count from 4 to 5 or 6 [1]. The sulfanyl form is additionally susceptible to metabolic S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, a liability that is absent in the pre-oxidized sulfonyl congener—a critical consideration for programs selecting between reduced and oxidized linker states [1].

Sulfur oxidation state LogP modulation Thioether reactivity

Evidence-Backed Application Scenarios for 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide (CAS 556055-41-5)


Defined Structural Component in Angiotensin II Receptor Antagonist Intermediate Synthesis and Benzimidazole SAR Series

The compound's 5-methylbenzimidazole-2-thioether scaffold structurally resembles key intermediates in the synthesis of benzimidazole-based angiotensin II (AII) receptor antagonists, a therapeutic class exemplified by candesartan, telmisartan, and azilsartan medoxomil. Patent EP02119715 establishes the relevance of 5-methylbenzimidazole-2-thio derivatives as AII receptor antagonist precursors or pharmacophoric elements [1]. The specific N,N-diisopropylacetamide side chain provides a sterically defined, hindered amide whose conformational barrier (ΔG‡ = 14.3 kcal/mol) imposes a well-characterized dynamic profile [2]. For medicinal chemistry groups building SAR around the benzimidazole C2-thioether position, this compound serves as a procurement-defined, analytically verified starting point with an unambiguous mass spectrum (Wiley Registry) and predicted drug-like properties (LogP 3.87, zero Rule-of-Five violations) , making it preferable over uncharacterized commercial analogs whose exact regioisomeric identity or oxidation state may be undefined.

GC-MS Analytical Reference Standard with Validated Wiley Registry Spectral Entry for Method Development and Quality Control

The compound is represented in the Wiley Registry of Mass Spectral Data (2023 edition) with a verified GC-MS spectrum, sourced from compound lot IY-2-5167-3 and characterized by an exact mass of 305.156184 g/mol . This database-backed spectral entry enables its use as a reference standard for GC-MS method development, system suitability testing, and impurity profiling in synthetic chemistry workflows. Unlike many benzimidazole-thioether analogs that lack authenticated reference spectra, this compound provides a traceable analytical identity that can be used to confirm retention-time behavior, fragmentation pattern, and instrument performance. The predicted boiling point of 477.7 ± 47.0 °C and flash point of 242.7 ± 29.3 °C inform GC inlet and oven method parameters .

Conformational Dynamics Probe for Biophysical and Computational Studies of Sterically Hindered Amides

The N,N-diisopropylacetamide terminus of this compound exhibits hindered internal rotation with a quantitatively established free-energy barrier of ΔG‡ = 14.3 ± 0.1 kcal/mol [2]. This barrier places the compound in a dynamic regime where conformational exchange is fast on the NMR chemical-shift timescale at ambient temperature yet slow enough to be resolved by low-temperature NMR or ultrafast spectroscopic methods. For biophysical chemists and computational modelers studying amide cis/trans isomerism, steric effects on rotational dynamics, or lanthanide-induced shift reagent applications (for which N,N-diisopropylamides have been specifically characterized [2]), this compound offers a structurally defined, benzimidazole-anchored probe whose conformational behavior is benchmarked against the simpler N,N-diisopropylacetamide parent and cleanly distinguished from the dimethyl and diethyl amide series.

Procurement-Quality Entry Point for Benzimidazole-2-Thioether Screening Library Expansion

The compound's ZINC database identifier (ZINC03404316) confirms its inclusion in virtual screening collections, and its predicted drug-like properties (LogP 3.87, LogD 7.4 3.16, PSA 74 Ų, zero Rule-of-Five violations, 5 rotatable bonds) satisfy conventional lead-likeness criteria . For organizations building physical screening libraries around the benzimidazole-2-thioether chemotype, this compound provides a procurement-defined, spectrally authenticated entry with a predicted water solubility of 13.59 mg/L (from Log Kow) and moderate primary biodegradation potential (BIOWIN1 = 0.867, BIOWIN2 = 0.874) . Its specific 5-methyl regioisomeric identity, sulfanyl oxidation state, and diisopropylamide conformational profile collectively differentiate it from the dozens of closely related but analytically unvalidated benzimidazole-thioacetamide screening compounds available through aggregate suppliers, reducing the risk of purchasing mis-annotated or regioisomeric mixtures.

Quote Request

Request a Quote for 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.